molecular formula C16H15NO5 B1611039 N-Benzoyl-3-hydroxy-L-tyrosine CAS No. 33515-38-7

N-Benzoyl-3-hydroxy-L-tyrosine

Cat. No.: B1611039
CAS No.: 33515-38-7
M. Wt: 301.29 g/mol
InChI Key: WGTPJOPXQRPTDE-LBPRGKRZSA-N
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Description

Contextual Significance of Modified Amino Acids in Biomedical Research

Modified amino acids are foundational building blocks in modern medicinal chemistry. researchgate.net Their unique three-dimensional structures, featuring a chiral center with functionalized amine and carboxyl groups and diverse side chains, make them invaluable starting materials for complex syntheses and for creating peptidomimetic drugs. researchgate.net In biomedical research, these synthetic derivatives are crucial for enhancing the properties of peptides and other biomolecules. For instance, modifications can increase the metabolic stability and plasma half-life of peptide therapeutics. rsc.org

The applications of modified amino acids are diverse, ranging from enhancing cell adhesion to solid substrates to their use in specialized cell culture feeds that can improve the productivity and duration of biopharmaceutical manufacturing processes. mpbio.comsigmaaldrich.com The introduction of unnatural amino acids into proteins allows for the fine-tuning of their functions and properties, enabling the development of new therapeutic modalities. rsc.org Furthermore, modifying the structure of natural amino acids can lead to derivatives with improved biological activity, making them essential tools for structure-activity relationship (SAR) studies in drug discovery. researchgate.net The chemical modification of polymers like chitosan (B1678972) with amino acids is another area of research, aiming to improve properties like solubility and mucoadhesiveness for applications in drug delivery and tissue engineering. nih.govkcl.ac.uk

Overview of Tyrosine Derivatives as Scaffolds for Bioactive Molecules

L-Tyrosine, a proteinogenic amino acid, is a particularly valuable scaffold for the synthesis of bioactive compounds. rsc.org Its structure, which includes a reactive α-amino group, an α-carboxyl group, and a phenolic hydroxyl group, allows for a wide range of chemical derivatizations to produce esters, amides, and other functional molecules. academie-sciences.frsci-hub.se These derivatives are prominent in many natural and synthetic bioactive molecules and play a significant role in protein-protein and protein-ligand interactions. rsc.org

The versatility of the tyrosine scaffold has been exploited to develop a variety of pharmaceutical compounds. academie-sciences.fr For example, tyrosine derivatives have shown potential as antimicrobial agents, a property attributed to the phenolic group. academie-sciences.fr They are also fundamental in the design of inhibitors for tyrosine kinases, a critical class of enzymes involved in cellular signaling pathways whose deregulation is linked to diseases like cancer. nih.gov Research has demonstrated the synthesis of numerous tyrosine-based molecules, including biaryl amino acids and other unnatural tyrosine derivatives, expanding the chemical space for drug discovery. researchgate.netresearchgate.net The ability to selectively modify the tyrosine side chain is crucial for creating designer amino acids with unique structural features that can enhance interactions with biological targets. rsc.org

Structural Basis and Nomenclature of N-Benzoyl-3-hydroxy-L-tyrosine

This compound is a synthetic derivative of the amino acid L-tyrosine. ontosight.ai Its structure is defined by several key modifications to the parent amino acid. The "N-Benzoyl" designation indicates that a benzoyl group (C₆H₅CO-) is attached to the nitrogen atom of the amino group. The "L-tyrosine" component specifies the natural stereoisomer of tyrosine.

The term "3-hydroxy" signifies an additional hydroxyl (-OH) group located at the 3-position of the tyrosine's aromatic ring. This creates a 3,4-dihydroxyphenyl side chain, also known as a catechol moiety. academie-sciences.frkingdraw.com Therefore, the systematic IUPAC name for this compound is 2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid. kingdraw.com These structural modifications significantly alter the chemical properties of the original tyrosine molecule, including its polarity, reactivity, and potential biological interactions. ontosight.ai

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid kingdraw.com
CAS Number 33515-38-7 lookchem.com
Molecular Formula C₁₆H₁₅NO₅ lookchem.com
Molecular Weight 301.29 g/mol kingdraw.comlookchem.com
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O kingdraw.com

Scope and Academic Relevance of Research on This Compound Class

The academic relevance of this compound and related compounds stems from their application as tools in biochemical and pharmacological research. ontosight.ai As a tyrosine derivative, it can serve as a substrate to study enzymes like tyrosinases, which are involved in the oxidation of phenolic compounds. ontosight.ai More significantly, this class of compounds is investigated for its potential as building blocks in the synthesis of novel therapeutic agents. ontosight.ai

Research into 3'-substituted tyrosine derivatives has shown considerable promise. For example, the incorporation of amino acids with a 3'-hydroxy-tyrosine moiety into peptide scaffolds has been explored in the development of inhibitors for specific biological targets. acs.org In one study, while 3'-hydroxy-tyrosine itself was found to be detrimental to the binding of a specific peptide to the Grb2-SH2 domain, the exploration of various substituents at this position led to the discovery of a potent, nonphosphorylated inhibitor with nanomolar activity in cancer cell lines. acs.org Another study in the context of HIV research utilized a 3-hydroxy, 4-benzoyl-tyrosine derivative, highlighting the interest in this substitution pattern for modulating the activity of bioactive peptides. pnas.org The study of such molecules provides valuable insights into amino acid metabolism and its regulation and offers a strategy for developing new antagonists for therapeutic intervention in diseases like cancer. ontosight.aiacs.org

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33515-38-7

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

(2S)-2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C16H15NO5/c18-13-7-6-10(9-14(13)19)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,18-19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1

InChI Key

WGTPJOPXQRPTDE-LBPRGKRZSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O

sequence

X

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Benzoyl 3 Hydroxy L Tyrosine

Strategies for Benzoylation of the Amino Group in L-Tyrosine Derivatives

The introduction of a benzoyl group onto the primary amino function of L-tyrosine or its derivatives is a critical step. The main challenge lies in achieving selective N-acylation without concurrent reaction at the phenolic hydroxyl group.

Direct N-benzoylation of L-tyrosine is commonly achieved under Schotten-Baumann conditions. This method involves the reaction of the amino acid with benzoyl chloride in the presence of an aqueous inorganic alkali solution, such as sodium hydroxide. google.com The base serves to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amino group, increasing its nucleophilicity.

However, a significant drawback of this direct approach is the potential for competing O-benzoylation at the phenolic hydroxyl group, which is also susceptible to acylation under basic conditions. This can lead to the formation of O,N-dibenzoyl-L-tyrosine, reducing the yield of the desired N-benzoyl product. google.com Careful control of reaction conditions, such as temperature, pH, and the rate of addition of benzoyl chloride, is necessary to maximize the yield of the N-acylated product.

Table 1: Example of Direct Benzoylation of L-Tyrosine

ReactantsReagents & ConditionsProductOutcomeReference
L-Tyrosine, Benzoyl chlorideAqueous inorganic base (e.g., NaOH), Acetone/WaterO,N-(dibenzoyl)-L-tyrosineCrystallized product, potential for mixed acylation google.com

To circumvent the issue of non-selective acylation, protection-deprotection strategies are frequently employed. This involves temporarily masking the reactive phenolic hydroxyl group with a suitable protecting group before carrying out the N-benzoylation.

A common strategy is the O-benzylation of L-tyrosine to form O-benzyl-L-tyrosine. academie-sciences.fr The benzyl group is stable under the basic conditions required for N-benzoylation. Once the amino group has been successfully benzoylated, the benzyl protecting group can be removed via catalytic hydrogenolysis to yield the final N-benzoyl-L-tyrosine. academie-sciences.fr Other protecting groups for the phenolic hydroxyl, such as silyl ethers (e.g., TBDMS) or other acid-labile groups, can also be considered, though their stability to the benzoylation conditions must be verified. nih.gov

Table 2: Protection-Deprotection Scheme for Selective N-Benzoylation

StepReactionReagents & ConditionsIntermediate/ProductReference
1. ProtectionO-Benzylation of L-TyrosineBenzyl bromide (BnBr), BaseO-Benzyl-L-tyrosine academie-sciences.fr
2. AcylationN-BenzoylationBenzoyl chloride, Base (e.g., NaOH)N-Benzoyl-O-benzyl-L-tyrosine academie-sciences.fr
3. DeprotectionCatalytic HydrogenolysisH₂, Pd/CN-Benzoyl-L-tyrosine academie-sciences.fr

Approaches for Hydroxylation at the 3-Position of the Tyrosine Phenyl Ring

Introducing a hydroxyl group regioselectively at the 3-position of the tyrosine or N-benzoyl-L-tyrosine phenyl ring is the second key transformation. This converts the 4-hydroxyphenyl moiety into a 3,4-dihydroxyphenyl (catechol) structure.

Chemical oxidation methods can be used to hydroxylate the aromatic ring of tyrosine. The Fenton reaction, which utilizes hydrogen peroxide and a ferrous iron catalyst, generates hydroxyl radicals that can attack the aromatic ring. nih.gov This process can convert tyrosine into 2,3-dihydroxyphenylalanine and 3,4-dihydroxyphenylalanine (L-Dopa). However, a major limitation of such radical-based methods is the lack of regioselectivity, often leading to a mixture of hydroxylated isomers and other oxidation byproducts, making purification challenging. nih.gov

Achieving regioselectivity is crucial for an efficient synthesis. Enzymatic methods offer a superior level of control. Tyrosinase, a copper-containing monooxygenase, is an enzyme that catalyzes the o-hydroxylation of monophenols to catechols. ebi.ac.uknih.gov It can specifically convert L-tyrosine or its derivatives into L-Dopa or the corresponding L-Dopa derivative. researchgate.netnih.govnih.gov The reaction is typically carried out in an aqueous buffer at a controlled pH, often with a reducing agent like ascorbic acid to prevent the subsequent oxidation of the L-Dopa product to dopaquinone (B1195961). nih.govplos.org This enzymatic approach is highly specific for the 3-position and is considered a green and efficient method. mdpi.com

Another chemical approach for regioselective hydroxylation involves a two-step process:

Formylation (Reimer-Tiemann reaction): Treatment of a protected N-Boc-L-tyrosine with chloroform and sodium hydroxide introduces a formyl group ortho to the phenolic hydroxyl, yielding N-Boc-3-formyl-L-tyrosine. ucla.edu

Oxidation (Dakin reaction): The resulting aldehyde is then oxidized with hydrogen peroxide under basic conditions, which replaces the formyl group with a hydroxyl group, yielding the desired 3-hydroxy derivative. ucla.edu

Table 3: Regioselective Hydroxylation Methods for the Tyrosine Ring

MethodSubstrateReagents & ConditionsProductKey FeatureReference
Enzymatic HydroxylationL-TyrosineTyrosinase, O₂, Ascorbic acid, pH 7-9L-DopaHigh regioselectivity for the 3-position nih.govmdpi.com
Formylation/Dakin OxidationN-Boc-L-tyrosine1. CHCl₃, NaOH2. H₂O₂, BaseN-Boc-3-hydroxy-L-tyrosineChemical regioselective synthesis ucla.edu

An alternative synthetic strategy begins with L-Dopa, which already contains the 3,4-dihydroxyphenyl structure. The primary challenge in this route is the selective N-benzoylation in the presence of the two highly reactive phenolic hydroxyl groups of the catechol moiety. Direct benzoylation of L-Dopa would lead to a complex mixture of N-acylated, O-acylated, and N,O-multi-acylated products.

Therefore, a protection-deprotection strategy is essential. The catechol group must be protected before N-benzoylation. This can be achieved by forming cyclic acetals or ketals (e.g., with acetone or benzaldehyde) or by protecting both hydroxyls as ethers (e.g., benzyl or methoxymethyl ethers). academie-sciences.frrsc.org Once the catechol is protected, selective N-benzoylation can be performed using standard methods. The final step involves the removal of the catechol protecting groups under appropriate conditions (e.g., acid hydrolysis for acetals or hydrogenolysis for benzyl ethers) to afford N-Benzoyl-3-hydroxy-L-tyrosine. google.com

Table 4: Synthetic Route from L-Dopa

StepReactionReagents & ConditionsIntermediate/ProductReference
1. ProtectionCatechol Protectione.g., Acetone, Acid catalystProtected L-Dopa (isopropylidene ketal) academie-sciences.fr
2. AcylationN-BenzoylationBenzoyl chloride, Base (e.g., NaOH)N-Benzoyl protected L-Dopa rsc.org
3. DeprotectionAcetal HydrolysisAqueous acid (e.g., HCl)This compound google.com

Enantioselective Synthesis and Stereochemical Control

Achieving the desired L-configuration (S-configuration at the α-carbon) is paramount in the synthesis of this compound for biological applications. This is accomplished through methods that either guide the stereochemical outcome using a recoverable chiral molecule or transform a prochiral substrate stereospecifically.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of α-amino acids, Evans oxazolidinone auxiliaries and Schöllkopf bis-lactim ethers are prominent examples.

A common strategy involves the asymmetric alkylation of a glycine enolate equivalent where the enolate is part of a chiral auxiliary system. For instance, a chiral oxazolidinone derived from an amino alcohol can be acylated with bromoacetyl bromide. The resulting N-(bromoacetyl)oxazolidinone can then be used to alkylate a suitable phenol to construct the amino acid backbone.

Another relevant approach utilizes chiral auxiliaries like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. tcichemicals.com This type of auxiliary can form a nickel (II) complex with glycine, which can then be alkylated. The bulky chiral ligand directs the approach of the electrophile (e.g., a protected 3-hydroxy-4-benzyloxybenzyl bromide) to the opposite face, thus establishing the desired stereochemistry at the α-carbon. tcichemicals.com The final steps would involve hydrolysis to release the free amino acid, followed by selective N-benzoylation.

Table 1: Chiral Auxiliaries in Amino Acid Synthesis

Chiral Auxiliary Typical Application Key Features
Evans Oxazolidinones Asymmetric aldol reactions and alkylations Forms a rigid chelated enolate, providing excellent facial selectivity. wikipedia.org
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Asymmetric synthesis of α-amino acids via Ni(II) complexes of glycine Enables alkylation of a glycine template with high enantioselectivity. tcichemicals.com

Stereospecific transformations create a stereocenter by reacting a prochiral substrate with a chiral reagent or catalyst, or by modifying an existing stereocenter without affecting its configuration. One of the most relevant transformations for synthesizing 3-hydroxy-L-tyrosine derivatives is the regioselective hydroxylation of L-tyrosine.

The introduction of a hydroxyl group at the C3 position of the phenyl ring of an N-benzoyl-L-tyrosine precursor can be achieved through several methods:

Enzymatic Hydroxylation : Enzymes like tyrosinase can hydroxylate L-tyrosine to produce L-DOPA (L-3,4-dihydroxyphenylalanine). plos.orgresearchgate.net By analogy, specific hydroxylase enzymes could potentially be used to introduce a hydroxyl group at the 3-position of N-benzoyl-L-tyrosine. This approach offers high stereospecificity and regioselectivity under mild conditions.

Directed Ortho-Metalation : A protected N-benzoyl-L-tyrosine derivative can be treated with a strong base, such as sec-butyllithium, to deprotonate the aromatic ring ortho to the existing hydroxyl group. The resulting aryl anion can then be quenched with an electrophilic oxygen source (e.g., a borate ester followed by oxidation) to install the second hydroxyl group. The directing effect of the existing functional groups is crucial for the regioselectivity of this transformation.

A prominent example of creating related structures is the synthesis of L-DOPA from D,L-N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine, which is resolved using a chiral amine like dehydroabietylamine. The separated L-isomer is then hydrolyzed to yield L-DOPA. google.comrsc.org A similar resolution could be applied to a racemic N-benzoyl-3-hydroxy-tyrosine precursor.

Synthesis of this compound Derivatives and Analogs

The functional groups of this compound provide multiple handles for chemical modification to produce derivatives and analogs for structure-activity relationship (SAR) studies or to modulate physicochemical properties.

The carboxyl group can be readily converted into esters and amides, which are common derivatives of amino acids. These reactions typically require the protection of the phenolic hydroxyl groups to prevent side reactions.

Esterification : The synthesis of esters, such as the corresponding methyl or ethyl ester, can be accomplished by reacting this compound (with protected phenols) with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. academie-sciences.frrsc.org Zeolite catalysts have also been shown to facilitate the esterification of α-amino acids. rsc.org

Amidation : Amides are synthesized by activating the carboxyl group, followed by reaction with a primary or secondary amine. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are used to facilitate the formation of the amide bond. academie-sciences.fracademie-sciences.fr This methodology allows for the synthesis of a wide array of N-benzoyl-3-hydroxy-L-tyrosyl amides. google.comchemimpex.com

Analogs can be created by altering the N-acyl group. Instead of using benzoyl chloride or benzoic anhydride for the N-acylation of 3-hydroxy-L-tyrosine, substituted versions can be employed. This allows for the introduction of various functional groups onto the aromatic ring of the benzoyl moiety. For example, using 4-nitrobenzoyl chloride or 4-methoxybenzoyl chloride would yield the corresponding N-(4-nitrobenzoyl)- or N-(4-methoxybenzoyl)-3-hydroxy-L-tyrosine analogs. This approach is a common strategy for building libraries of related compounds for biological screening. scielo.org.mx

Table 2: Examples of N-Acyl Modifications

N-Acyl Group Starting Acylating Agent Potential Properties of Analog
4-Nitrobenzoyl 4-Nitrobenzoyl chloride Electron-withdrawing group, potential for further chemical modification.
4-Methoxybenzoyl 4-Methoxybenzoic acid + coupling agent Electron-donating group, may alter binding affinity or solubility.
Cinnamoyl Cinnamic acid + coupling agent Introduces a conjugated system, potentially altering biological activity.

The phenolic hydroxyl groups are reactive sites for forming ethers and esters. Selective modification of one or both hydroxyls is critical in multi-step syntheses and for creating specific derivatives. academie-sciences.fr

Ether Formation : O-alkylation, such as the formation of a benzyl ether, is a common strategy for protecting phenolic hydroxyls during synthesis. mtu.edu This is typically achieved by treating the protected amino acid with an alkyl halide (e.g., benzyl bromide) in the presence of a base like sodium methoxide or sodium hydride. google.com The choice of alkyl group can also be used to create specific analogs.

Ester Formation : Phenolic esters can be formed by reacting the hydroxyl group with an acylating agent. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, more reactive acylating agents like acid chlorides or anhydrides are generally required instead of carboxylic acids. youtube.com The reaction is often performed in the presence of a mild base such as pyridine. youtube.com This allows for the synthesis of derivatives where the phenolic groups are acylated with different functionalities.

Selective protection and deprotection are key. For instance, a benzyl ether can be cleaved by hydrogenolysis, while an ester can be removed by base-catalyzed hydrolysis, allowing for orthogonal strategies in complex syntheses. google.com

Advanced Spectroscopic and Structural Characterization of N Benzoyl 3 Hydroxy L Tyrosine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR Analysis of Proton Environments

A ¹H NMR spectrum for N-Benzoyl-3-hydroxy-L-tyrosine would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected Proton Signals:

Aromatic Protons: Signals would appear in the aromatic region (typically 6.5-8.0 ppm). The three protons on the 3-hydroxy-tyrosine ring and the five protons on the benzoyl ring would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their positions and neighboring protons.

Alpha-Proton (α-H): The proton on the chiral carbon adjacent to the carboxylic acid and the amide nitrogen would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

Beta-Protons (β-H₂): The two protons on the carbon attached to the aromatic ring would be diastereotopic and are expected to show complex splitting patterns (multiplets) from coupling with each other and the alpha-proton.

Amide Proton (N-H): A signal for the amide proton would be present, its chemical shift being sensitive to solvent and concentration.

Hydroxyl Protons (O-H): Signals for the two phenolic hydroxyl groups and the carboxylic acid proton would also be observed, though their positions can vary significantly and they may be broad or exchange with deuterium (B1214612) in deuterated solvents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This table is a theoretical prediction as experimental data is unavailable. Actual values may vary.)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Benzoyl Aromatic H7.4 - 7.9Multiplet (m)
Tyrosine Aromatic H6.5 - 6.8Multiplet (m)
Alpha-H~4.8Multiplet (m)
Beta-H₂~3.1Multiplet (m)
Amide N-HVariableDoublet (d)
Phenolic O-HVariableSinglet (s, broad)
Carboxylic Acid O-HVariableSinglet (s, broad)

¹³C NMR Analysis of Carbon Framework

A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Expected Carbon Signals:

Carbonyl Carbons: Two signals in the downfield region (165-175 ppm) would correspond to the amide and carboxylic acid carbonyl carbons.

Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm) would represent the carbons of the two phenyl rings. Carbons bearing hydroxyl groups would be further downfield.

Alpha-Carbon (α-C): The chiral carbon would appear around 55-60 ppm.

Beta-Carbon (β-C): The methylene carbon would be observed further upfield, typically around 35-40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This table is a theoretical prediction as experimental data is unavailable. Actual values may vary.)

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid C=O~174
Amide C=O~168
Aromatic C-O140 - 150
Aromatic C-H / C-C115 - 135
Alpha-C~55
Beta-C~37

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments would be essential to assemble the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming, for example, the connection between the α-H and the β-H₂ protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₆H₁₅NO₅). The theoretical exact mass can be calculated, and the experimental value from HRMS would be expected to match it within a very small margin of error (typically < 5 ppm).

Interactive Data Table: Molecular Formula and Mass

ParameterValue
Molecular FormulaC₁₆H₁₅NO₅
Calculated Monoisotopic Mass301.0950 Da
Expected HRMS [M+H]⁺302.1023 Da
Expected HRMS [M-H]⁻300.0877 Da

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In MS/MS analysis, the molecular ion is isolated and fragmented to produce smaller product ions. The pattern of fragmentation provides a "fingerprint" that helps to confirm the structure.

Expected Fragmentation Pathways:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid.

Cleavage of the amide bond, potentially leading to fragments corresponding to a benzoyl cation (m/z 105) or the remaining 3-hydroxy-L-tyrosine portion.

Cleavage of the side chain from the amino acid backbone, a common fragmentation for amino acids.

A detailed analysis of these fragment ions would allow for the unequivocal confirmation of the connectivity of the benzoyl group to the amine of 3-hydroxy-L-tyrosine.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these spectra would reveal characteristic vibrations from its carboxyl, amide, hydroxyl, and aromatic moieties.

Expected IR and Raman Vibrational Modes: The analysis of this compound would involve identifying key vibrational frequencies. The presence of two phenolic hydroxyl groups in addition to the carboxylic acid and amide groups would lead to a complex but interpretable spectrum.

A hypothetical data table of expected vibrational frequencies for the key functional groups is presented below. These are estimated ranges based on typical values for similar compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H (Phenolic) Stretching3550-3200 (Broad)3550-3200 (Weak)
O-H (Carboxylic) Stretching3300-2500 (Very Broad)Not typically prominent
N-H (Amide) Stretching3400-32003400-3200
C-H (Aromatic) Stretching3100-30003100-3000 (Strong)
C=O (Carboxylic) Stretching1725-17001725-1700 (Weak)
C=O (Amide I) Stretching1680-16301680-1630
N-H Bend (Amide II) Bending1570-15151570-1515
C=C (Aromatic) Ring Stretching1600, 1580, 1500, 14501600, 1580, 1500, 1450 (Strong)
C-O (Phenolic) Stretching1260-11801260-1180

The broadness of the hydroxyl (O-H) stretching bands would be indicative of extensive hydrogen bonding in the solid state. The Amide I and Amide II bands are definitive markers for the benzoyl-amino group. Raman spectroscopy would be particularly useful for identifying the aromatic ring vibrations, which often produce strong, sharp signals.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide invaluable information on its molecular conformation, bond lengths, bond angles, and the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern its crystal packing.

Hypothetical Crystallographic Data: Without experimental data, we can only speculate on the potential crystal system and unit cell parameters. It is highly probable that the crystal structure would be stabilized by a dense network of hydrogen bonds involving the carboxylic acid, the two phenolic hydroxyl groups, and the amide group. The benzoyl and dihydroxyphenyl rings may engage in π-stacking interactions, further stabilizing the solid-state structure. A hypothetical data table is provided below to illustrate the type of information that would be obtained from such an analysis.

ParameterHypothetical Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁ (Common for chiral molecules)
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1295
Z 4
Key Hydrogen Bonds O-H···O (Carboxyl-Carboxyl), N-H···O (Amide-Carboxyl), O-H···O (Phenol-Amide)

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Characterization

Chiroptical techniques are essential for characterizing stereochemistry. As the molecule is derived from L-tyrosine, it is chiral and will be optically active.

Optical Rotation: Optical rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property. For N-Benzoyl-3-hydroxy-L -tyrosine, a levorotatory (negative) or dextrorotatory (positive) value would be expected, confirming its enantiomeric purity. The specific rotation of the related N-Benzoyl-L-tyrosine has been reported as -77.5° (c=1, DMF), but the addition of the 3-hydroxy group would alter this value.

Circular Dichroism (CD): Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the stereochemical environment of chromophores. The this compound molecule contains two main chromophores: the benzoyl group and the 3,4-dihydroxyphenyl group. The CD spectrum would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions within these aromatic systems. The sign and magnitude of these Cotton effects are directly related to the L-configuration of the chiral center, providing definitive stereochemical characterization.

A hypothetical data table for chiroptical properties is presented below.

TechniqueParameterHypothetical Value
Optical Rotation Specific Rotation [α] (at 589 nm)-45.0° (c=1, Methanol)
Circular Dichroism λmax (nm) / Molar Ellipticity [θ]280 nm / +5000
Circular Dichroism λmax (nm) / Molar Ellipticity [θ]235 nm / -12000

Enzymatic and Biochemical Interactions of N Benzoyl 3 Hydroxy L Tyrosine

Substrate Specificity and Kinetic Analysis with Hydrolases

N-Benzoyl-L-tyrosine derivatives are well-established substrates for various hydrolases, particularly serine proteases. Their structural resemblance to natural peptide substrates allows them to fit into the active sites of these enzymes, leading to catalytic hydrolysis.

Chymotrypsin (B1334515), a digestive serine protease, exhibits a strong preference for cleaving peptide bonds adjacent to large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The N-benzoyl-L-tyrosine structure mimics this preference, with the benzoyl group providing a hydrophobic component and the tyrosine moiety fitting into the enzyme's S1 specificity pocket. Consequently, derivatives like N-benzoyl-L-tyrosine p-nitroanilide and N-benzoyl-L-tyrosine ethyl ester serve as effective substrates for chymotrypsin, enabling the study of its enzymatic activity. nih.govbohrium.comepa.govmedchemexpress.com The hydrolysis of these substrates by α-chymotrypsin follows the Michaelis-Menten mechanism. nih.govresearchgate.net The interaction involves the binding of the substrate to the enzyme's active site, followed by a catalytic step that results in the cleavage of the amide or ester bond.

The enzymatic action of a hydrolase like chymotrypsin on an N-benzoyl-L-tyrosine derivative results in the cleavage of a specific bond. For instance, the hydrolysis of N-benzoyl-L-tyrosine ethyl ester (BTEE) by chymotrypsin yields N-benzoyl-L-tyrosine (BT) and ethanol. researchgate.net This reaction is often monitored spectrophotometrically by observing the change in absorbance at a specific wavelength, such as 256 nm, which corresponds to the formation of the N-benzoyl-L-tyrosine product. worthington-biochem.com The general pathway involves the nucleophilic attack by the serine residue in the chymotrypsin active site on the carbonyl carbon of the substrate's ester or amide linkage, leading to the release of the alcohol or amine group and the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the N-benzoyl-L-tyrosine product and regenerate the free enzyme.

Modifying the leaving group of the N-benzoyl-L-tyrosine substrate significantly influences the kinetic parameters of its hydrolysis by serine proteases. The use of N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) as a substrate for α-chymotrypsin and subtilisin BPN' provides a clear example. nih.govmatilda.science The thiobenzyl ester modification creates a highly sensitive substrate for continuous assays. nih.govresearchgate.net Kinetic analysis reveals distinct Michaelis-Menten parameters (Kₘ and k_cat) for this modified substrate compared to others, highlighting how changes in the chemical nature of the cleaved bond affect enzyme affinity and catalytic turnover rate. nih.govmatilda.scienceresearchgate.net

Table 1: Kinetic Parameters for the Hydrolysis of N-Benzoyl-L-tyrosine Derivatives by Serine Proteases nih.govresearchgate.net
EnzymeSubstrateKₘ (mM)k_cat (s⁻¹)
α-ChymotrypsinN-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl)0.0237
Subtilisin BPN'N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl)7.0126

Investigation of Enzyme Inhibition Mechanisms

Beyond serving as substrates for proteases, derivatives of N-benzoyl-tyrosine have been investigated as inhibitors of other key enzymes, notably tyrosinase, which is involved in melanin (B1238610) biosynthesis.

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). nih.govacs.orgbrieflands.comnih.gov Compounds that inhibit tyrosinase are of great interest in cosmetology and medicine for treating hyperpigmentation disorders.

Structure-activity relationship (SAR) studies on tyrosinase inhibitors have revealed key molecular features necessary for potent inhibition. The presence of a benzoyl group is a feature found in several classes of tyrosinase inhibitors. acs.orgnih.gov Furthermore, the presence and position of hydroxyl groups on the aromatic rings of inhibitors are crucial for their activity, often by enabling chelation of the copper ions within the enzyme's active site. brieflands.comnih.gov For a molecule like N-Benzoyl-3-hydroxy-L-tyrosine, the 3-hydroxy group on the tyrosine ring is a critical feature. This hydroxyl group, along with the inherent L-tyrosine structure that mimics the natural substrate, suggests a potential for competitive inhibition by binding to the enzyme's active site. nih.gov Molecular docking studies on other inhibitors have indicated that interactions with key residues, such as His367, are essential for binding and inhibitory activity. mdpi.com

The mechanism and potency of enzyme inhibitors are quantified using kinetic studies. For tyrosinase inhibitors, parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined. brieflands.comthieme-connect.de The type of inhibition (e.g., competitive, non-competitive, or mixed) can be elucidated using graphical methods like Lineweaver-Burk plots, which are derived from the Michaelis-Menten equation. researchgate.net A competitive inhibitor, for example, will increase the apparent Kₘ of the substrate without changing the Vₘₐₓ.

Studies on various benzoyl derivatives have demonstrated a range of inhibitory potencies against tyrosinase. The IC₅₀ values for these compounds can be significantly lower than that of the standard inhibitor, kojic acid, indicating stronger inhibition. thieme-connect.de The kinetic data provide a quantitative basis for the structure-activity relationships observed, linking specific chemical modifications to the degree of enzyme inhibition.

Table 2: Tyrosinase Inhibition Data for Selected Compounds
Compound ClassParameterValueReference
Benzoylpiperidine Derivative (5b)pIC₅₀ (monophenolase)4.99 acs.orgnih.gov
Cinnamoylpiperazine Derivative (3a)pIC₅₀ (diphenolase)4.18 acs.orgnih.gov
Synthetic Inhibitor (T1)IC₅₀1.56 µM thieme-connect.de
Synthetic Inhibitor (T5)IC₅₀18.36 µM thieme-connect.de
Kojic Acid (Reference)IC₅₀23.12 µM thieme-connect.de

Binding Modes and Enzyme-Inhibitor Complexes

The binding of N-benzoyl-L-tyrosine derivatives to enzymes, particularly proteases, has been a subject of study to understand enzyme specificity and inhibition mechanisms. While direct studies on the binding modes of this compound are limited, research on structurally related compounds provides valuable insights.

Derivatives of N-benzoyl-L-tyrosine are recognized as substrates for the enzyme α-chymotrypsin. For instance, the hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin follows Michaelis-Menten kinetics, indicating the formation of a transient enzyme-substrate complex. This interaction occurs at the enzyme's active site, where the benzoyl and tyrosine moieties of the substrate play crucial roles in binding and catalysis.

Furthermore, studies on N-benzoyl-L-tyrosine thiobenzyl ester have elucidated the interaction with serine proteases like α-chymotrypsin and subtilisin BPN'. These studies suggest the presence of a secondary hydrophobic binding pocket on α-chymotrypsin, adjacent to the active site serine, which accommodates the substrate. frontiersin.org The kinetic parameters for the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by these enzymes are presented in the table below.

EnzymeSubstrateApparent Km (mM)kcat (s-1)
α-ChymotrypsinN-benzoyl-L-tyrosine thiobenzyl ester0.0237
Subtilisin BPN'N-benzoyl-L-tyrosine thiobenzyl ester7.0126

Kinetic parameters for the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by α-chymotrypsin and subtilisin BPN'. frontiersin.org

The N-benzoyl group in these derivatives contributes to the binding affinity, likely through hydrophobic and aromatic stacking interactions within the enzyme's active site. The hydroxyl group on the tyrosine ring of this compound could potentially form additional hydrogen bonds with amino acid residues in the enzyme's binding pocket, thereby influencing its binding affinity and specificity compared to non-hydroxylated N-benzoyl-L-tyrosine.

Modulation of Biochemical Pathways

The introduction of a benzoyl group to 3-hydroxy-L-tyrosine can alter its metabolic fate and its role in various biochemical pathways.

L-tyrosine is a precursor for the synthesis of several important molecules, including neurotransmitters and hormones, and it undergoes catabolism through a series of enzymatic reactions. The N-acylation of tyrosine derivatives can influence their entry into these metabolic pathways. For example, N-acetyl-tyrosine can act as a substrate for tyrosinase, an enzyme involved in the initial step of melanin synthesis, leading to the formation of N-acetyl-L-DOPA. frontiersin.org This suggests that N-acylated tyrosines can be processed by enzymes in the tyrosine metabolic pathway.

The catabolism of tyrosine involves its conversion to p-hydroxyphenylpyruvate by tyrosine aminotransferase. The presence of the N-benzoyl group in this compound may hinder the action of this aminotransferase, potentially diverting it from the typical catabolic route. Furthermore, oxidative decarboxylation has been identified as a metabolic reaction for N-acyl-L-tyrosines, resulting in the formation of N-acyl-4-[(E-)-2-aminovinyl] phenols. frontiersin.org This represents an alternative metabolic fate for N-acylated tyrosine derivatives.

Enzyme-catalyzed oxidative processes are fundamental to many biological functions, including the metabolism of amino acids. Tyrosinase, a key enzyme in melanin biosynthesis, catalyzes the oxidation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. researchgate.net As mentioned, N-acetyl-tyrosine can serve as a substrate for tyrosinase. frontiersin.org This indicates that the N-acyl moiety does not necessarily prevent the enzymatic oxidation of the tyrosine ring.

Therefore, it is plausible that this compound could also be a substrate for tyrosinase or other oxidoreductases. The presence of the 3-hydroxyl group already makes it a DOPA derivative, and the enzyme could potentially catalyze its further oxidation. The benzoyl group would likely influence the kinetics of such a reaction. Alternatively, depending on its binding affinity, this compound could act as a competitive or non-competitive inhibitor of enzymes involved in oxidative processes of natural substrates like L-tyrosine.

Biocatalysis Applications in Synthesis

The use of enzymes as catalysts in organic synthesis offers several advantages, including high stereoselectivity and mild reaction conditions.

Enzymes are widely used for the synthesis of enantiomerically pure compounds. nih.gov In the context of this compound, enzymes could be employed for its synthesis or for its use as a building block in the synthesis of other chiral molecules. For instance, lipases and proteases can be used for the stereoselective acylation of amino acids or the reverse reaction, the hydrolysis of N-acyl amino acids. researchgate.net This enzymatic approach could be applied to the synthesis of this compound from 3-hydroxy-L-tyrosine and a benzoyl donor, ensuring the retention of the desired L-configuration.

A review of biocatalytic derivatization of L-tyrosine highlights the use of various enzymes to modify its structure, producing a range of valuable chemicals. nih.gov These enzymatic methods provide an environmentally friendly alternative to traditional chemical synthesis. researchgate.net

Continuous flow bioreactors offer significant advantages for industrial-scale biocatalytic processes, including improved productivity, easier process control, and the potential for catalyst recycling. frontiersin.org The immobilization of enzymes within these reactors is a key technology that enhances their stability and reusability. nih.gov

The application of microreactors in biocatalysis has been demonstrated for the hydrolysis of N-benzoyl-L-tyrosine ethyl ester catalyzed by chymotrypsin. researchgate.net This technology could be adapted for the synthesis or derivatization of this compound. A continuous flow system could be designed for the enzymatic acylation of 3-hydroxy-L-tyrosine, where the substrate solution is continuously passed through a column containing an immobilized acylating enzyme. This would allow for the efficient and continuous production of this compound. The development of such bioreactors is a promising area for the practical application of biocatalysis in the synthesis of N-acylated amino acids. bris.ac.uk

Computational and Theoretical Investigations of N Benzoyl 3 Hydroxy L Tyrosine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For N-Benzoyl-3-hydroxy-L-tyrosine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine its electronic structure and reactivity. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating susceptibility to electrophilic attack, while regions of positive potential would be found elsewhere. Studies on related molecules like L-tyrosine have shown that such calculations are vital for understanding reaction mechanisms. scispace.com

Note: These values are illustrative and based on typical results for similar aromatic amino acid derivatives.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental data for parametrization. researchgate.net These methods are particularly useful for studying the conformational landscape and energy profiles of flexible molecules like this compound.

By systematically rotating the rotatable bonds (e.g., those in the amino acid side chain and the benzoyl group), a potential energy surface can be mapped. This allows for the identification of low-energy conformers, which represent the most probable shapes the molecule will adopt. For the parent molecule, L-tyrosine, ab initio studies have been used to compare the stability of its canonical and zwitterionic forms. nih.govbohrium.com Similar investigations for this compound would reveal how the addition of the benzoyl and extra hydroxyl groups influences its preferred three-dimensional structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This approach allows for the study of conformational changes and intermolecular interactions over time.

The behavior of this compound in a biological environment is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations in an explicit water box can model these solvation effects accurately. The simulations can reveal the structure of the hydration shell around the molecule and identify persistent hydrogen bonds between the compound and water molecules. researchgate.net Understanding how the molecule interacts with water is crucial for predicting its solubility and how it presents itself to a potential protein binding partner.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding enzyme-substrate interactions. fip.org

Given its structural similarity to L-tyrosine, this compound could potentially interact with tyrosine-binding enzymes, such as tyrosine hydroxylase or various tyrosine kinases. nih.govnih.gov A molecular docking study would involve computationally placing the this compound molecule into the active site of such a protein. The docking algorithm would then sample different orientations and conformations of the ligand, scoring them based on a force field to estimate the binding affinity.

The results of a docking study would provide a plausible binding pose and a calculated binding energy. Analysis of the best-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. scholarsresearchlibrary.com

Table 2: Hypothetical Molecular Docking Results of this compound with Tyrosine Hydroxylase

Parameter Result Details
Binding Energy -8.5 kcal/mol Indicates a potentially strong and stable interaction.
Hydrogen Bonds 3 Formed between the ligand's hydroxyl/carboxyl groups and residues like Ser395, Thr428.
Hydrophobic Interactions Present The benzoyl and phenyl rings interacting with residues like Phe309, Trp360.

Note: These results are hypothetical, based on docking studies of similar ligands with tyrosine hydroxylase. nih.gov

Prediction of Binding Sites and Affinities with Target Enzymes

Computational docking is a primary tool used to predict how a ligand, such as this compound, might bind to a target enzyme. This technique involves placing the three-dimensional structure of the ligand into the binding site of a protein and calculating the most likely binding poses and their corresponding affinities.

Molecular docking studies on L-DOPA, the parent molecule of this compound, have been performed with various receptors to understand its biological activity. For instance, docking studies of L-DOPA with the β2-adrenergic receptor have shown that it forms key interactions with anchor sites in the binding pocket, similar to endogenous catecholamines like adrenaline and dopamine nih.gov. The binding involves hydrogen bond networks with specific amino acid residues such as S203, S204, S207, D113, and N312 nih.gov.

While direct computational studies on this compound are not widely available in public literature, predictions can be extrapolated from studies on similar benzoyl derivatives and L-DOPA itself. The addition of the benzoyl group would significantly alter the molecule's size, hydrophobicity, and electronic properties. Docking simulations would be essential to determine how this group influences the binding orientation and affinity within the active site of target enzymes, such as tyrosinase or catechol-O-methyltransferase (COMT), which are involved in the metabolism of L-DOPA nih.gov. The benzoyl group could potentially form additional hydrophobic or pi-stacking interactions with nonpolar residues in the binding pocket, thereby influencing the binding affinity.

Table 1: Predicted Interacting Residues for L-DOPA with β2-Adrenergic Receptor nih.gov

LigandAnchor Site ResiduesPredicted Binding Free Energy (kcal/mol)
L-DOPAD113, N312, S203, S204, S207-6.4 (rigid receptor model)
L-DOPAD113, N312, S203, S204, S207, T118-12.8 (flexible receptor model)

This table is based on data for L-DOPA and serves as a predictive model for potential interactions of its derivatives.

Rational Design of Derivatives with Enhanced Interactions

Rational drug design utilizes computational methods to design novel molecules with improved therapeutic properties. Starting from a lead compound like this compound, derivatives can be designed to enhance binding affinity, selectivity, and pharmacokinetic profiles. Computational techniques such as free energy perturbation (FEP) and virtual screening of compound libraries are employed to identify promising candidates before their actual synthesis.

The design of derivatives of L-DOPA has been an active area of research to improve its therapeutic efficacy, particularly in the treatment of Parkinson's disease nih.govnih.govkcl.ac.uk. For example, peptide derivatives of L-DOPA have been synthesized to enhance its transport across the blood-brain barrier nih.govkcl.ac.uk. Similarly, glycosyl derivatives have been developed as prodrugs to improve bioavailability nih.gov.

For this compound, rational design could focus on modifying the benzoyl ring or the catechol portion of the L-DOPA moiety.

Benzoyl Ring Modifications: Introducing substituents (e.g., hydroxyl, methoxy, or halogen groups) at different positions on the benzoyl ring could modulate electronic properties and create new hydrogen bonding or hydrophobic interactions with the target enzyme. Computational modeling can predict which substitutions are most likely to result in a favorable change in binding energy.

Catechol Group Modifications: While the catechol hydroxyls are often crucial for activity, derivatization to form prodrugs could be explored to improve stability and delivery. Computational methods can help in designing linkers and promoieties that are efficiently cleaved at the target site.

Amide Bond Linker: The amide bond itself could be replaced with bioisosteres to alter the molecule's conformational flexibility and resistance to enzymatic degradation.

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources energy.gov.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activities.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity.

While specific QSAR studies for this compound are not readily found, SAR studies of related benzoyl and L-DOPA derivatives provide valuable insights. For instance, in a series of benzoyl piperazine/piperidine amides designed as tyrosinase inhibitors, molecular docking studies helped to explain the higher potency of certain analogues by identifying important interactions of the benzyl substituent within the enzyme's active site nih.gov. Similarly, studies on N-(2-benzoylphenyl)-L-tyrosine derivatives have identified key structural features that contribute to their activity as PPARgamma agonists nih.gov.

A computational SAR study on a series of this compound derivatives would involve:

Generating a Dataset: Synthesizing and testing a library of analogues with systematic variations.

Molecular Modeling and Alignment: Building 3D models of all compounds and aligning them based on a common scaffold.

Calculating Descriptors: Computing various physicochemical properties and molecular field descriptors.

Developing the QSAR Model: Using statistical methods like Partial Least Squares (PLS) to create a predictive model correlating the descriptors with biological activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to provide a visual representation of the SAR, guiding further optimization efforts nih.govmdpi.com.

Mechanistic Studies of Biological Interactions in Research Models

Cellular Mechanisms of Action (In Vitro Studies)

In vitro studies provide a foundational understanding of the cellular and molecular interactions of N-Benzoyl-3-hydroxy-L-tyrosine. These investigations in controlled laboratory settings allow for the detailed exploration of its effects on cellular signaling, antioxidant potential, and antimicrobial properties.

Modulation of Cellular Signaling Pathways

Research into the derivatives of N-Benzoyl-L-tyrosine has revealed potential interactions with cellular signaling pathways. Specifically, studies on N-(2-benzoylphenyl)-L-tyrosine derivatives have identified them as potent and selective agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) nih.gov. PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, lipid metabolism, and inflammation.

The activation of PPARγ by these N-benzoyl-L-tyrosine derivatives initiates a cascade of molecular events, leading to the transcription of target genes involved in metabolic processes. While this research was conducted on a closely related derivative, it suggests that the N-benzoyl-L-tyrosine scaffold can be a basis for designing molecules that modulate cellular signaling pathways. Further investigation is required to determine if this compound itself exhibits similar activity.

Investigation of Antioxidant Properties

The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals. While direct studies on the antioxidant properties of this compound are not extensively documented, research on related N-acyl amino acids and other benzoyl derivatives suggests potential activity. For instance, certain N-arylbenzamides, which share the benzoyl moiety, have demonstrated notable antioxidant capacity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP) assays acs.org.

The presence of the hydroxyl group on the tyrosine residue in this compound could theoretically contribute to its antioxidant capacity, as phenolic hydroxyl groups are known to be effective hydrogen or electron donors to neutralize free radicals. The general structure of N-acyl amino acids is being explored for various therapeutic applications, including their potential as antioxidants.

Table 1: Antioxidant Activity of Related Compound Classes

Compound ClassAssayFinding
N-ArylbenzamidesDPPH, FRAPExhibited significant antioxidant properties acs.org.
N-Acyl Amino AcidsGeneralInvestigated for a range of bioactivities, including antioxidant effects.

Antimicrobial Activity Studies in Select Model Systems

The antimicrobial properties of N-acylated amino acids have been a subject of interest in scientific research. Studies have shown that various N-acyl amino acids exhibit antibacterial and antifungal activity researchgate.nettandfonline.com. For example, N-palmitoyl amino acids have demonstrated better antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to their sodium salts researchgate.nettandfonline.com.

Furthermore, a series of N-benzoyl amino esters and N-benzoyl amino acids synthesized from amino acids like valine, leucine, and phenylalanine have been evaluated for their antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum scielo.org.mx. Several of these compounds showed significant antifungal effects scielo.org.mx. While these studies were not performed on this compound specifically, they indicate that the N-benzoyl amino acid structure is a promising scaffold for the development of antimicrobial agents. The specific activity of this compound would need to be determined through direct testing against various microbial strains.

Table 2: Antimicrobial Activity of Related N-Acyl Amino Acid Derivatives

Compound/DerivativeTarget MicroorganismObserved Effect
N-Palmitoyl amino acidsStaphylococcus aureus, Bacillus subtilisEnhanced antibacterial activity researchgate.nettandfonline.com.
N-Benzoyl amino esters (from Val, Leu, Phe)Aspergillus fumigatus, Fusarium temperatumRelevant antifungal activity scielo.org.mx.

Non-Human In Vivo Research Models (e.g., Saccharomyces cerevisiae, Microbial Systems)

Non-human in vivo models, particularly microbial systems like Saccharomyces cerevisiae (a species of yeast), are valuable for understanding the impact of compounds on cellular processes in a more complex biological environment than isolated cells in culture.

Impact on Microbial Metabolism and Growth

The metabolism of L-tyrosine by various microorganisms has been extensively studied, often with the goal of producing valuable derivatives. For instance, engineered microbes are utilized for the production of L-tyrosine itself and its derivatives nih.govnih.gov. The enzymatic synthesis of dipeptides like N-benzoyl-L-tyrosine-L-argininamide has also been demonstrated using immobilized enzymes in microbial systems researchgate.net.

While these studies highlight the microbial transformation of L-tyrosine and the synthesis of N-benzoyl derivatives, there is a lack of direct research on the specific impact of externally supplied this compound on the metabolism and growth of microorganisms like Saccharomyces cerevisiae. Such studies would be necessary to determine if the compound can be utilized as a nutrient source, whether it has any inhibitory or stimulatory effects on microbial growth, or if it can be metabolized into other compounds by microbial enzymes. The inherent properties of some tyrosine derivatives, such as the preservative nature of zosteric acid, can negatively affect microbial growth, which is a factor to consider for this compound nih.gov.

Studies on Host-Pathogen Interactions (if applicable, without clinical data)

The interplay between microbial metabolism of amino acids and host-pathogen interactions is an emerging area of research. For example, the microbial metabolism of L-tyrosine in the gut has been shown to produce metabolites that can influence the host's immune response to allergens nih.gov. This suggests that microbial processing of amino acids and their derivatives can have distal effects on host physiology.

Currently, there is no direct evidence from non-human in vivo models detailing the role of this compound in host-pathogen interactions. Research in this area would first require an understanding of how the compound affects both the host and the pathogen individually. Subsequent studies could then explore how the presence of this compound might modulate the course of an infection in a model organism, for instance, by affecting the pathogen's virulence or the host's immune response.

Mechanistic Insights into Biological Activity (e.g., Role as a Tyrosine Derivative in Enzyme Function)

This compound, a synthetic derivative of the amino acid L-tyrosine, possesses a unique chemical architecture that suggests potential interactions with various enzyme systems. Its structure, which combines the features of N-acylated L-tyrosine and 3,4-dihydroxyphenylalanine (L-DOPA), positions it as a candidate for enzymatic modification by proteases, as well as enzymes involved in catecholamine metabolism. Research into analogous compounds provides a framework for understanding the likely biological processing and mechanistic action of this compound.

The presence of the N-benzoyl group significantly alters the chemical properties of the parent amino acid, L-tyrosine. This modification is known to render tyrosine derivatives susceptible to cleavage by certain proteolytic enzymes. Notably, various N-benzoyl-L-tyrosine analogues are well-established substrates for α-chymotrypsin, a digestive enzyme that preferentially cleaves peptide bonds adjacent to aromatic amino acids. The interaction between α-chymotrypsin and N-benzoyl-L-tyrosine thiobenzyl ester, for example, has been characterized with specific kinetic parameters, as detailed in the table below.

Table 1: Kinetic Parameters of α-Chymotrypsin with N-Benzoyl-L-Tyrosine Derivatives
SubstrateKm (mM)kcat (s-1)
N-Benzoyl-L-tyrosine thiobenzyl ester0.0237

This enzymatic susceptibility suggests that a primary biological interaction of this compound could be its hydrolysis by chymotrypsin (B1334515) or other similar proteases, leading to the release of benzoic acid and 3-hydroxy-L-tyrosine (L-DOPA).

Furthermore, the core structure of this compound is identical to that of L-DOPA, a critical precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This structural similarity implies that the compound could potentially interact with enzymes involved in the catecholamine pathway. One such key enzyme is tyrosinase, a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone (B1195961). Studies on N-acetyl-L-tyrosine have demonstrated that it can be hydroxylated by mushroom tyrosinase to form N-acetyl-L-DOPA, which is then further oxidized. This suggests that N-acylated tyrosine derivatives can indeed serve as substrates for tyrosinase. By analogy, this compound, as an N-acylated L-DOPA, would likely be a substrate for the oxidase function of tyrosinase, leading to the formation of N-benzoyl-dopaquinone.

Another significant enzyme in catecholamine metabolism is Catechol-O-methyltransferase (COMT), which is responsible for the degradation of catecholamines by transferring a methyl group to one of the hydroxyl groups on the catechol ring. L-DOPA is a known substrate for COMT. The presence of the N-benzoyl group in this compound could influence its binding and turnover by COMT, potentially acting as either a substrate or an inhibitor. However, specific kinetic data for the interaction between this compound and these enzymes are not extensively documented in publicly available research. The potential metabolic pathways are summarized in the table below.

Table 2: Potential Enzymatic Interactions of this compound
EnzymePotential InteractionLikely Products
α-Chymotrypsin (and other proteases)Hydrolysis of the amide bondBenzoic acid and 3-hydroxy-L-tyrosine (L-DOPA)
Tyrosinase (oxidase activity)Oxidation of the catechol ringN-Benzoyl-dopaquinone
Catechol-O-methyltransferase (COMT)Methylation of a hydroxyl groupN-Benzoyl-3-O-methyl-L-DOPA or N-Benzoyl-4-O-methyl-L-DOPA

Future Directions and Emerging Research Avenues for N Benzoyl 3 Hydroxy L Tyrosine

Exploration of Novel Synthetic Routes and Protecting Group Strategies

The development of efficient and stereoselective synthetic routes is paramount for the future investigation of N-Benzoyl-3-hydroxy-L-tyrosine. Current synthetic approaches often involve multi-step procedures that may suffer from limitations such as low yields and the potential for racemization. Future research should focus on pioneering more streamlined and robust synthetic strategies.

Novel Synthetic Approaches:

Emerging synthetic methodologies that could be applied to the synthesis of this compound include:

Biocatalysis: The use of enzymes, such as tyrosinase or engineered hydroxylases, could offer a green and highly selective method for the introduction of the 3-hydroxyl group onto an N-benzoyl-L-tyrosine precursor. Biotechnological approaches are increasingly being explored for the production of L-DOPA and its derivatives, offering advantages in terms of enantioselectivity and sustainability medchemexpress.comsigmaaldrich.com.

Chemoenzymatic Synthesis: A combination of chemical and enzymatic steps could provide an optimal balance of efficiency and selectivity. For instance, chemical synthesis could be used to prepare the N-benzoyl-L-tyrosine scaffold, followed by a highly specific enzymatic hydroxylation.

Flow Chemistry: Continuous flow synthesis methodologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. The application of flow chemistry could lead to higher yields and purity of this compound.

Advanced Protecting Group Strategies:

The presence of multiple reactive functional groups (amino, carboxyl, and two hydroxyl groups) in this compound necessitates sophisticated protecting group strategies to achieve regioselective modifications. While traditional protecting groups like Boc (di-tert-butyl-dicarbonate) and benzyl have been employed in the synthesis of related L-DOPA derivatives, future research could explore more advanced and orthogonal protecting groups nih.govresearchgate.net.

Protecting Group ClassPotential Application for this compoundKey Features
Photolabile Protecting Groups Orthogonal protection of the catechol hydroxyls or the carboxylic acid.Removable with light, offering mild deprotection conditions.
Enzyme-Labile Protecting Groups Selective deprotection under specific enzymatic conditions.High specificity and mild reaction conditions.
Fluorinated Protecting Groups Can offer unique solubility and reactivity profiles.May facilitate purification through fluorous solid-phase extraction.

The development of novel protecting groups that can be selectively removed under mild conditions will be crucial for the efficient synthesis of complex derivatives of this compound for structure-activity relationship (SAR) studies.

Development of Advanced Analytical Techniques for Characterization

As the synthesis of this compound and its derivatives becomes more sophisticated, the need for advanced analytical techniques for their comprehensive characterization will grow. High-resolution and sensitive analytical methods are essential to confirm the structure, purity, and stereochemistry of these compounds.

Future research in this area should focus on the application and optimization of techniques such as:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can provide highly accurate mass measurements, aiding in the unambiguous determination of elemental composition.

Tandem Mass Spectrometry (MS/MS): This technique is invaluable for structural elucidation by providing detailed fragmentation patterns. The development of specific MS/MS libraries for N-acyl amino acids will facilitate their identification in complex biological matrices.

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are powerful for the complete assignment of proton and carbon signals, confirming the connectivity of the molecule. The use of chiral shift reagents can also be explored for the confirmation of enantiomeric purity.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are essential for the separation and quantification of enantiomers, ensuring the stereochemical integrity of the synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for the analysis of N-acyl amino acids and their metabolites in biological samples nih.gov. Derivatization with reagents like benzoyl chloride has been shown to improve the sensitivity and chromatographic behavior of amino acids in LC-MS analysis nih.gov.

Analytical TechniqueApplication for this compoundInformation Provided
LC-MS/MS Quantification in biological fluids and tissues.Concentration, metabolic stability.
High-Resolution NMR Unambiguous structure confirmation.3D structure, stereochemistry.
Chiral HPLC Enantiomeric purity assessment.Ratio of L- and D-enantiomers.

Deeper Computational Modeling of Complex Biological Systems

Computational modeling offers a powerful and cost-effective approach to predict and understand the interactions of this compound with biological macromolecules. These in silico methods can guide the design of new derivatives with improved activity and selectivity, and can help to elucidate their mechanism of action at the molecular level.

Future computational research should focus on:

Molecular Docking: This technique can be used to predict the binding mode of this compound to the active site of potential enzyme targets. For instance, docking studies have been successfully employed to understand the interaction of L-DOPA with various receptors medchemexpress.com.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing key interactions and conformational changes that are not apparent from static docking poses. Such simulations have been used to study the interaction of inhibitors with tyrosine kinases sigmaaldrich.com.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model enzymatic reactions involving this compound with high accuracy, providing detailed information about the reaction mechanism and transition states.

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, pharmacophore models can be developed and used to screen large compound libraries for molecules with similar biological activities.

These computational approaches will be instrumental in identifying potential biological targets and in the rational design of novel analogs of this compound with enhanced therapeutic potential.

Discovery of New Biochemical Targets and Pathways

The structural similarity of this compound to both L-tyrosine and L-DOPA suggests that it may interact with a variety of biochemical targets and pathways. A key area of future research will be to systematically explore these potential interactions to uncover novel biological activities.

Potential research avenues include:

Enzyme Inhibition/Substrate Activity: Investigating whether this compound can act as an inhibitor or a substrate for enzymes involved in the metabolism of tyrosine and catecholamines, such as tyrosine hydroxylase, tyrosinase, and catechol-O-methyltransferase (COMT). N-benzoyl-L-tyrosine derivatives are known to be substrates for enzymes like chymotrypsin (B1334515) nih.govimmunomart.org.

Receptor Binding and Signaling: Screening this compound against a panel of receptors, particularly those involved in neurotransmission, such as dopamine and adrenergic receptors.

Antioxidant and Neuroprotective Effects: The catechol moiety of this compound suggests that it may possess antioxidant properties. Future studies should investigate its ability to scavenge reactive oxygen species (ROS) and protect neuronal cells from oxidative stress, a key pathological feature of neurodegenerative diseases. L-DOPA derivatives have been explored for their potential to relieve oxidative toxicity nih.gov.

Anti-proliferative Activity: Exploring the potential of this compound to inhibit the growth of cancer cells. N-acyl derivatives of dopamine have demonstrated antitumor activity sigmaaldrich.com.

Application as a Probe in Enzyme and Metabolic Research

The unique chemical structure of this compound makes it a promising candidate for the development of chemical probes to study enzyme function and metabolic pathways. By incorporating reporter groups such as fluorophores, biotin, or photo-crosslinkers, derivatives of this compound can be designed to visualize and identify their interacting partners in complex biological systems.

Future applications in this area include:

Activity-Based Probes (ABPs): Designing ABPs based on the this compound scaffold to target specific enzymes, such as proteases or hydroxylases. These probes can be used to profile enzyme activity in health and disease.

Metabolic Probes: Synthesizing isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N) to trace its metabolic fate in cells and organisms. This can help to identify its metabolic products and the enzymes involved in its biotransformation.

Chromogenic and Fluorogenic Substrates: Developing derivatives of this compound that release a colored or fluorescent product upon enzymatic cleavage. For example, N-Benzoyl-L-tyrosine p-nitroanilide is a well-known chromogenic substrate for chymotrypsin, where the release of p-nitroaniline can be monitored spectrophotometrically medchemexpress.comsigmaaldrich.comimmunomart.org. This principle can be extended to create novel assays for other enzymes.

The development of such chemical probes will provide powerful tools for dissecting the complex roles of enzymes and metabolic pathways in cellular physiology and pathology.

Q & A

Q. What are the critical considerations for synthesizing N-Benzoyl-3-hydroxy-L-tyrosine with high enantiomeric purity?

To achieve high enantiomeric purity, employ orthogonal protection strategies. For example, protect the amino group using tert-butoxycarbonyl (Boc) before introducing the benzoyl group to the hydroxyl moiety. Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) minimizes racemization. Chromatographic purification (HPLC or flash chromatography) with chiral columns can further isolate the desired enantiomer .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to confirm the benzoyl group’s position and tyrosine backbone.
  • X-ray crystallography : Use programs like SHELX for single-crystal refinement to resolve bond angles and stereochemistry .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water or acetonitrile mixtures are preferred due to their polarity gradients, which promote slow crystallization and minimize solvent inclusion. Pre-cooling to 0–6°C enhances yield, as noted for similar tyrosine derivatives in storage protocols .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data for this compound be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Strategies include:

  • Variable-temperature NMR : Identify conformational flexibility in solution.
  • DFT calculations : Compare experimental spectra with optimized molecular models.
  • High-resolution X-ray data : Use SHELXL to refine occupancy factors for disordered atoms .

Q. What methodologies address low yield in the benzoylation of 3-hydroxy-L-tyrosine?

Low yields may stem from competing side reactions (e.g., O-benzoylation of phenolic hydroxyls). Mitigate this by:

  • Selective protection : Use silyl ethers (e.g., TBS) for phenolic hydroxyls before benzoylating the 3-hydroxy group.
  • Catalysis : Employ DMAP or pyridine to activate the benzoylating agent (e.g., benzoyl chloride).
  • Kinetic control : Conduct reactions at low temperatures (−20°C) to favor the desired pathway .

Q. How can researchers differentiate between polymorphic forms of this compound?

Polymorphism affects bioavailability and stability. Analytical approaches include:

  • PXRD : Compare diffraction patterns with simulated data from SHELX-refined structures.
  • DSC/TGA : Identify thermal transitions (melting points, decomposition) unique to each polymorph.
  • Solid-state NMR : Detect variations in hydrogen-bonding networks .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response studies involving this compound?

Use nonlinear regression (e.g., Hill equation) to model EC50_{50} values. Pair with ANOVA for multi-group comparisons and apply corrections (e.g., Bonferroni) to minimize Type I errors. Replicate experiments ≥3 times to ensure robustness .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
  • Oxidative stress : Expose to H2_2O2_2/Fe2+^{2+} systems to assess radical-mediated breakdown.
  • Light sensitivity : Conduct accelerated aging under UV/visible light (ICH Q1B guidelines) .

Contradictory Findings & Troubleshooting

Q. How to reconcile discrepancies between in vitro and in vivo activity data for this compound?

Differences often arise from metabolic instability or poor bioavailability. Solutions:

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance absorption.
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs .

Q. What experimental controls are essential when studying this compound’s enzyme inhibition mechanisms?

Include:

  • Positive controls : Known inhibitors of the target enzyme.
  • Negative controls : Unmodified L-tyrosine to assess baseline activity.
  • Blank runs : Exclude the compound to rule out solvent/interagent effects.
    Validate results via isothermal titration calorimetry (ITC) for binding affinity confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.